LogP Differential: 4‑Chloro vs. 4‑Unsubstituted and 4‑Bromo Analogs
The experimental LogP of 4‑chloro‑3,5‑diphenylisoxazole (4.66) lies between that of the non‑halogenated parent (3.7–4.01) and the 4‑bromo analog (4.77) [1]. This intermediate lipophilicity translates into a predicted LogD₇.₄ that is ~0.5–0.7 units higher than the parent, potentially improving membrane permeability without reaching the excessive lipophilicity of the bromo derivative that often triggers CYP inhibition or metabolic instability.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.66 (measured/calculated) |
| Comparator Or Baseline | 3,5‑Diphenylisoxazole: LogP = 3.7–4.01; 4‑Bromo‑3,5‑diphenylisoxazole: LogP = 4.77 |
| Quantified Difference | ΔLogP = +0.50 to +0.96 vs. parent; ΔLogP = –0.11 vs. 4‑bromo |
| Conditions | Calculated values (ALOGPS/molbase consensus) and experimentally consistent data from ChemSrc |
Why This Matters
For medicinal chemistry programs requiring a specific lipophilicity window (e.g., CNS drug space, LogP 2–5), the 4‑chloro compound offers a more drug‑like profile than the bromo analog while retaining the synthetic utility of a C‑halogen bond.
- [1] 4-Bromo-3,5-diphenylisoxazole Physical Properties. ChemSrc CAS 10557-78-5, accessed April 2026. https://m.chemsrc.com/mip/cas/10557-78-5_1030074.html View Source
